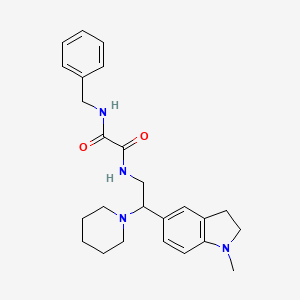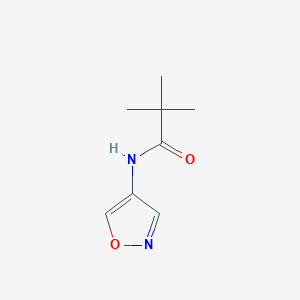
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as BZP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BZP belongs to the class of piperazine derivatives and is structurally similar to amphetamine.
Applications De Recherche Scientifique
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has been studied for its potential applications in various fields of scientific research such as neuroscience, pharmacology, and toxicology. This compound has been shown to exhibit stimulant properties similar to amphetamine, making it a useful tool for studying the effects of stimulants on the central nervous system. This compound has also been used to investigate the role of dopamine and serotonin in drug addiction and abuse.
Mécanisme D'action
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide acts as a releasing agent for dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. This compound increases the release of dopamine and serotonin from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of postsynaptic neurons, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. This compound also increases locomotor activity and induces stereotypic behaviors such as head bobbing and jaw clenching. This compound has been shown to have a lower abuse potential than amphetamine and other stimulants, but it can still lead to addiction and dependence with chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has several advantages as a research tool, including its low cost, high availability, and ease of synthesis. This compound has also been shown to have a lower toxicity profile than amphetamine and other stimulants, making it a safer alternative for research purposes. However, this compound has some limitations, including its limited selectivity for dopamine and serotonin release, and its potential for abuse and dependence with chronic use.
Orientations Futures
There are several future directions for research on N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. One potential direction is to investigate the long-term effects of this compound on the central nervous system and behavior. Another potential direction is to develop more selective and potent this compound analogs that can be used as research tools or potential therapeutics for neurological and psychiatric disorders. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound and its potential interactions with other drugs and compounds.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits stimulant properties and acts as a releasing agent for dopamine and serotonin. This compound has several advantages as a research tool, but it also has limitations and potential for abuse and dependence. Further research is needed to fully understand the effects and potential applications of this compound.
Méthodes De Synthèse
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 1-methylindole-5-carbaldehyde and oxalyl chloride. The final product is obtained after purification and recrystallization. The synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28-15-12-21-16-20(10-11-22(21)28)23(29-13-6-3-7-14-29)18-27-25(31)24(30)26-17-19-8-4-2-5-9-19/h2,4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJYHSHHZKRTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)
![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)